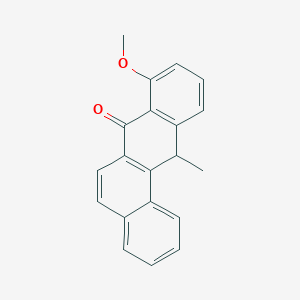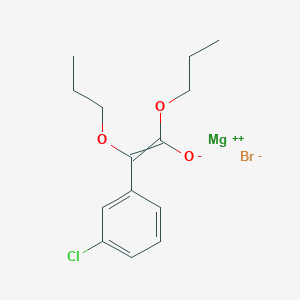![molecular formula C17H14 B14553516 1-[1-(Cyclopenta-2,4-dien-1-ylidene)ethyl]naphthalene CAS No. 61838-46-8](/img/structure/B14553516.png)
1-[1-(Cyclopenta-2,4-dien-1-ylidene)ethyl]naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(Cyclopenta-2,4-dien-1-ylidene)ethyl]naphthalene is an organic compound that features a naphthalene ring system substituted with a cyclopentadienylidene ethyl group
Preparation Methods
The synthesis of 1-[1-(Cyclopenta-2,4-dien-1-ylidene)ethyl]naphthalene typically involves the following steps:
Synthetic Routes: The preparation begins with the formation of the cyclopentadienylidene intermediate, which is then reacted with an appropriate naphthalene derivative under controlled conditions.
Reaction Conditions: The reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents include dry acetone and other non-polar solvents. The reaction mixture is often heated to reflux to ensure complete conversion.
Industrial Production Methods: Industrial production may involve the use of catalysts to enhance the reaction rate and yield. The process is scaled up by optimizing the reaction conditions and using continuous flow reactors.
Chemical Reactions Analysis
1-[1-(Cyclopenta-2,4-dien-1-ylidene)ethyl]naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, with common reagents including halogens and nitrating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce fully saturated hydrocarbons.
Scientific Research Applications
1-[1-(Cyclopenta-2,4-dien-1-ylidene)ethyl]naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to investigate its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of advanced materials, including polymers and nanocomposites, due to its structural properties.
Mechanism of Action
The mechanism by which 1-[1-(Cyclopenta-2,4-dien-1-ylidene)ethyl]naphthalene exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes and receptors, through binding interactions.
Pathways Involved: The pathways involved may include signal transduction pathways, where the compound modulates the activity of key proteins and enzymes, leading to downstream effects.
Comparison with Similar Compounds
1-[1-(Cyclopenta-2,4-dien-1-ylidene)ethyl]naphthalene can be compared with similar compounds such as:
1-(Cyclopenta-2,4-dien-1-ylidene)ethyl acetate: This compound has a similar cyclopentadienylidene group but differs in the substituent attached to the ethyl group.
(2,4-Cyclopentadien-1-ylidenemethyl)benzene: This compound features a benzene ring instead of a naphthalene ring, leading to different chemical properties and reactivity.
Unique Features: The presence of the naphthalene ring in this compound imparts unique electronic and steric properties, making it distinct from other similar compounds.
Properties
CAS No. |
61838-46-8 |
|---|---|
Molecular Formula |
C17H14 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
1-(1-cyclopenta-2,4-dien-1-ylideneethyl)naphthalene |
InChI |
InChI=1S/C17H14/c1-13(14-7-2-3-8-14)16-12-6-10-15-9-4-5-11-17(15)16/h2-12H,1H3 |
InChI Key |
HIKASROXCOBTCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1C=CC=C1)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-5-[2-(morpholin-4-yl)acetamido]-1,2-thiazole-4-carboxylic acid](/img/structure/B14553436.png)




![Acetamide, 2,2,2-trichloro-N-[1-(1-piperidinyl)ethylidene]-](/img/structure/B14553465.png)
![(2E)-2-[(2-Nitrophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one](/img/structure/B14553466.png)
![2-[(3-Ethenylcyclopenta-2,4-dien-1-ylidene)methyl]furan](/img/structure/B14553472.png)



![6-Nitro-4,5-dihydro[1,1'-biphenyl]-2(3H)-one](/img/structure/B14553498.png)

